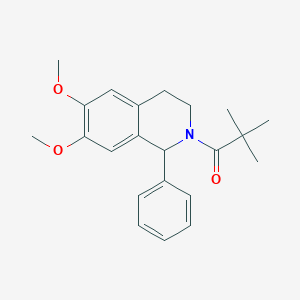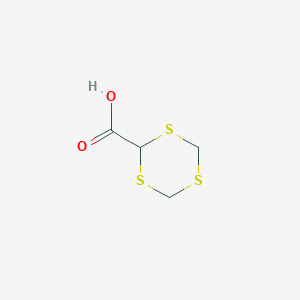
1,3,5-trithiane-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-trithiane-2-carboxylic acid, also known as TCA, is a sulfur-containing organic compound with the molecular formula C5H6O2S3. TCA has been widely used in various scientific research applications due to its unique chemical properties and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1,3,5-trithiane-2-carboxylic Acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1,3,5-trithiane-2-carboxylic Acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. 1,3,5-trithiane-2-carboxylic Acid also inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation. Furthermore, 1,3,5-trithiane-2-carboxylic Acid has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and physiological effects:
1,3,5-trithiane-2-carboxylic Acid has been shown to have various biochemical and physiological effects in vitro and in vivo. 1,3,5-trithiane-2-carboxylic Acid has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. 1,3,5-trithiane-2-carboxylic Acid also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 1,3,5-trithiane-2-carboxylic Acid has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells.
Advantages and Limitations for Lab Experiments
1,3,5-trithiane-2-carboxylic Acid has several advantages for lab experiments such as its low cost, high stability, and ease of synthesis. 1,3,5-trithiane-2-carboxylic Acid can also be easily modified to produce derivatives with different chemical properties. However, 1,3,5-trithiane-2-carboxylic Acid has some limitations such as its low water solubility and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the safety and efficacy of 1,3,5-trithiane-2-carboxylic Acid in lab experiments.
Future Directions
For 1,3,5-trithiane-2-carboxylic Acid research include the development of more potent and selective derivatives and the evaluation of its safety and efficacy in animal models and clinical trials.
Synthesis Methods
1,3,5-trithiane-2-carboxylic Acid can be synthesized through a multi-step process starting from the reaction of formaldehyde and hydrogen sulfide to produce 1,3,5-trithiane. This intermediate can then be oxidized with potassium permanganate to form 1,3,5-trithiane-2-carboxylic Acid. The yield of 1,3,5-trithiane-2-carboxylic Acid can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Scientific Research Applications
1,3,5-trithiane-2-carboxylic Acid has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. 1,3,5-trithiane-2-carboxylic Acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1,3,5-trithiane-2-carboxylic Acid also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, 1,3,5-trithiane-2-carboxylic Acid has been found to protect neuronal cells from oxidative stress and improve cognitive function.
properties
Product Name |
1,3,5-trithiane-2-carboxylic Acid |
|---|---|
Molecular Formula |
C4H6O2S3 |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
1,3,5-trithiane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O2S3/c5-3(6)4-8-1-7-2-9-4/h4H,1-2H2,(H,5,6) |
InChI Key |
NKPXGICIHGXXFQ-UHFFFAOYSA-N |
SMILES |
C1SCSC(S1)C(=O)O |
Canonical SMILES |
C1SCSC(S1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B256461.png)
![N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B256463.png)
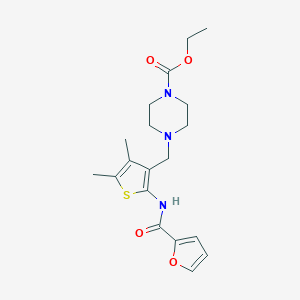
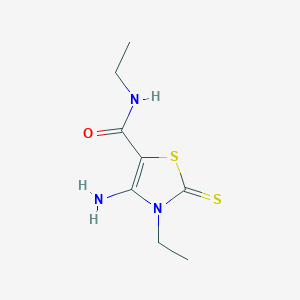
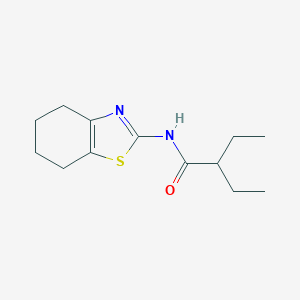
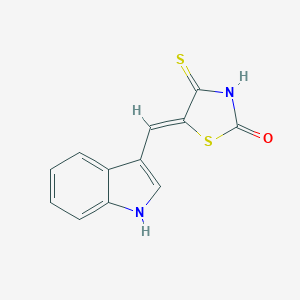
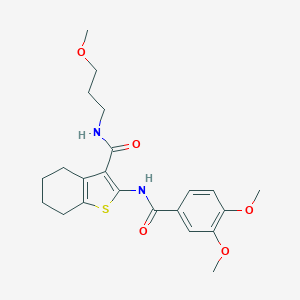
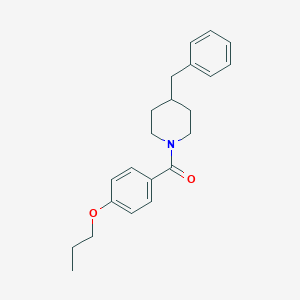
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B256482.png)
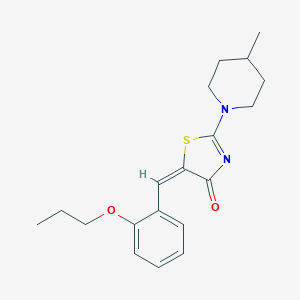
![ethyl 1-[(5E)-5-(3-ethoxy-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B256484.png)
![2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B256487.png)
![5-(Allylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B256488.png)
